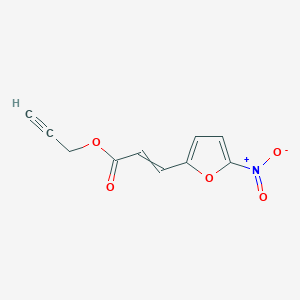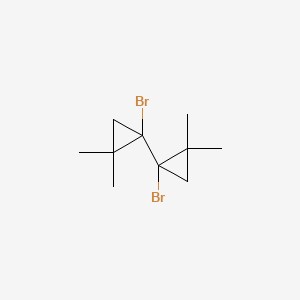
1,1'-Dibromo-2,2,2',2'-tetramethyl-1,1'-bi(cyclopropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring. This compound is characterized by the presence of bromine atoms and methyl groups attached to the cyclopropane rings, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
The synthesis of 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a catalyst such as benzyltriethylammonium chloride . The reaction is typically carried out in a solvent like methylene chloride with ethanol as a co-solvent. The mixture is vigorously stirred to ensure proper mixing and reaction completion.
Analyse Chemischer Reaktionen
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidizing agents can convert the compound into more oxidized forms, potentially breaking the cyclopropane ring.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex cyclopropane derivatives and other organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying the effects of halogenated cyclopropanes on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with cyclopropane-based structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the biological or chemical system being studied.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropanes such as 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane and 1,2-Dibromotetrachloroethane . These compounds share similar structural features but differ in their halogenation patterns and the presence of additional functional groups. The uniqueness of 1,1’-Dibromo-2,2,2’,2’-tetramethyl-1,1’-bi(cyclopropane) lies in its specific arrangement of bromine and methyl groups, which imparts distinct chemical and physical properties.
Similar Compounds
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- 1,2-Dibromotetrachloroethane
- 1,2-Dibromoethane
Eigenschaften
CAS-Nummer |
91737-73-4 |
|---|---|
Molekularformel |
C10H16Br2 |
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
1-bromo-1-(1-bromo-2,2-dimethylcyclopropyl)-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C10H16Br2/c1-7(2)5-9(7,11)10(12)6-8(10,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
FMPFSQVNQFYMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C2(CC2(C)C)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


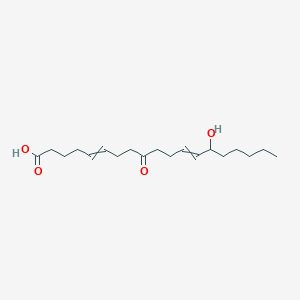
![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
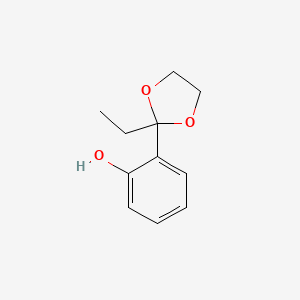
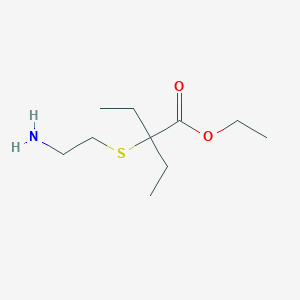

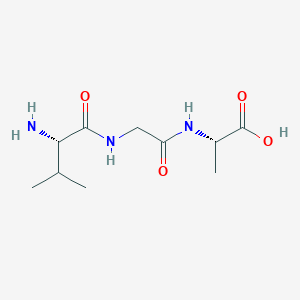
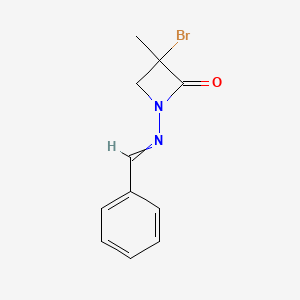
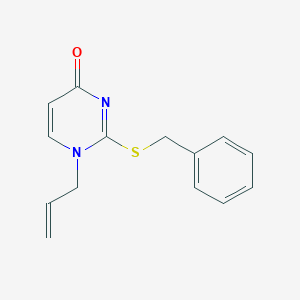
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
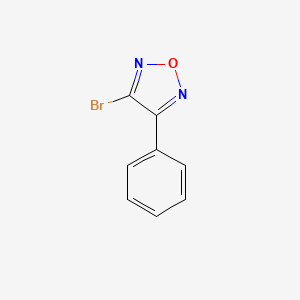
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
